molecular formula C11H8F4O2 B13349299 (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13349299
M. Wt: 248.17 g/mol
InChI Key: ZROVSFSOXUSPHD-DTWKUNHWSA-N
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Description

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a fluorine atom and a trifluoromethyl group at the 3- and 5-positions of its phenyl ring, respectively. The (1R,2R) stereochemistry imparts distinct spatial and electronic properties, which are critical for interactions in biological systems or material applications. Cyclopropane-carboxylic acids are widely used as intermediates in pharmaceuticals due to their conformational rigidity and metabolic stability .

Properties

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

(1R,2R)-2-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H8F4O2/c12-7-2-5(8-4-9(8)10(16)17)1-6(3-7)11(13,14)15/h1-3,8-9H,4H2,(H,16,17)/t8-,9+/m0/s1

InChI Key

ZROVSFSOXUSPHD-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Approach

The synthesis of cyclopropane derivatives typically involves cyclopropanation reactions, where an alkene is converted into a cyclopropane ring. For the specific compound , a similar approach can be envisioned, starting from an appropriate alkene precursor.

Resolution of Racemic Mixtures

For chiral compounds like (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, resolution of racemic mixtures is crucial. This can be achieved using chiral amines to form diastereomeric salts, which can then be separated and converted back to the enantiomerically pure acids.

Fluorination and Trifluoromethylation Steps

Detailed Synthesis Steps

Given the lack of specific literature on this compound, a hypothetical synthesis pathway could involve:

  • Cyclopropanation : Use of a suitable alkene precursor with a sulfonium ylide or other cyclopropanation reagents to form the cyclopropane ring.
  • Resolution : Treatment of the racemic cyclopropane derivative with a chiral amine to form diastereomeric salts, followed by separation and acidification to obtain the desired enantiomer.
  • Fluorination and Trifluoromethylation : Introduction of the fluorine and trifluoromethyl groups into the phenyl ring, potentially through nucleophilic aromatic substitution or other methods.

Data and Research Findings

Step Reagents Conditions Yield
Cyclopropanation Alkene, Sulfonium Ylide Argon atmosphere, room temperature Variable
Resolution Chiral Amine, Acid Solvent (e.g., acetonitrile), temperature control Dependent on diastereomeric salt formation
Fluorination/Trifluoromethylation Fluorinating/Trifluoromethylating agents Specific conditions vary by method Variable

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and target specificity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related cyclopropane-carboxylic acids:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Features Reference
(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 3-F, 5-CF₃ Not provided C₁₁H₉F₄O₂ 258.19 High lipophilicity (CF₃), stereospecificity -
trans-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid 3-Cl, 5-F 2227899-38-7 C₁₀H₈ClFO₂ 214.62 Chlorine enhances halogen bonding; lower lipophilicity vs. CF₃
trans-2-Cyanocyclopropanecarboxylic acid 2-CN 39891-82-2 C₅H₅NO₂ 111.10 Strong electron-withdrawing CN group; higher acidity
cis-2-Cyanocyclopropanecarboxylic acid 2-CN (cis) 1463522-68-0 C₅H₅NO₂ 111.10 Stereoisomerism affects solubility and reactivity
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid Pyridin-3-yl EN300-1660906 C₉H₉NO₂ 163.17 Basic nitrogen improves aqueous solubility

Biological Activity

(1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. The unique structural characteristics imparted by the trifluoromethyl and fluoro groups enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that includes both a fluorine and a trifluoromethyl group. This configuration is believed to influence its biological activity significantly.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of trifluoromethyl groups has been associated with increased potency in inhibiting cancer cell proliferation. For instance, compounds containing fluorinated phenyl groups have shown promising results against various cancer xenografts, demonstrating significant tumor growth inhibition.

CompoundTargetIC50 (nM)Reference
Compound AFGFR115.0
Compound BFGFR22.0
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects may involve the modulation of enzyme activity or receptor interactions. Fluorinated compounds often display altered pharmacokinetics and bioavailability due to their unique electronic properties, which can enhance binding affinity to biological targets.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit key signaling pathways involved in cancer progression. For example, studies have shown that fluorinated derivatives can effectively inhibit the activity of FGFR kinases, leading to reduced cell viability in cancer cell lines.
  • In Vivo Efficacy : Animal models treated with similar compounds have shown significant reductions in tumor size compared to control groups, suggesting that the trifluoromethyl substitution plays a critical role in enhancing therapeutic efficacy.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Compounds with trifluoromethyl groups may pose toxicity risks due to their potential accumulation in biological systems. Comprehensive toxicological evaluations are necessary to establish safety profiles before clinical application.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (1R,2R)-2-(3-Fluoro-5-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry during cyclopropane ring formation. Cyclopropanation reactions using carbenes or transition-metal catalysts (e.g., rhodium or palladium) are critical. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) can enhance enantioselectivity. Post-synthesis purification via chiral HPLC or crystallization with diastereomeric salts ensures high purity. The trifluoromethyl and fluoro substituents on the phenyl ring may influence reaction kinetics, necessitating optimized temperatures and solvent systems (e.g., DCM or THF) to minimize racemization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry of the cyclopropane ring and substituent orientation .
  • NMR spectroscopy : 19F^{19}\text{F} NMR distinguishes between fluorine environments, while 1H^{1}\text{H} NMR coupling constants (e.g., J1,2J_{1,2} for cyclopropane protons) confirm trans/cis configurations.
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB.
  • Mass spectrometry (HRMS) : Confirms molecular formula via exact mass analysis.
  • IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and O-H bonds .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution or enzyme-binding interactions?

  • Methodological Answer : The (1R,2R) configuration creates a rigid, planar structure that restricts conformational flexibility, affecting both chemical reactivity and biological interactions. For example:

  • Nucleophilic substitution : The trans-configuration may hinder backside attack due to steric hindrance from the trifluoromethyl group, favoring alternative mechanisms (e.g., ring-opening via radical pathways).
  • Enzyme binding : Molecular docking studies suggest the cyclopropane’s strain enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2) by mimicking transition-state geometries. Computational modeling (DFT or MD simulations) can predict stereochemical effects on binding kinetics .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays for this compound?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins) or metabolite interference. Strategies include:

  • Isotopic labeling : Use 18F^{18}\text{F} or 3H^{3}\text{H} tracers to track metabolic stability and identify active vs. inactive metabolites.
  • Proteomic profiling : Identify off-target interactions via affinity chromatography or SPR (surface plasmon resonance).
  • Assay standardization : Normalize data using positive controls (e.g., known COX-2 inhibitors) and replicate studies across cell lines (e.g., HEK293 vs. HeLa) to account for variability in enzyme expression .

Q. How do the fluorine and trifluoromethyl substituents impact the compound’s electronic properties and metabolic stability?

  • Methodological Answer :

  • Electron-withdrawing effects : The trifluoromethyl group increases the carboxylic acid’s acidity (lower pKa), enhancing solubility in polar solvents. Fluorine’s electronegativity directs electrophilic aromatic substitution to meta/para positions.
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsomal assays (e.g., human liver microsomes + NADPH) quantify metabolic half-life. Comparative studies with non-fluorinated analogs show ~2–3× longer half-life for the fluorinated compound .

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